![molecular formula C17H15FN6O B2808611 2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2198051-47-5](/img/structure/B2808611.png)
2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
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Description
2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H15FN6O and its molecular weight is 338.346. The purity is usually 95%.
BenchChem offers high-quality 2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
2-Chloro-5-fluoropyrimidine: serves as a valuable building block for synthesizing other compounds with potential therapeutic applications:
5-Fluoro-2-amino pyrimidines: By reacting with various amines in the presence of K₂CO₃, this compound leads to the formation of 5-fluoro-2-amino pyrimidines . These derivatives may have antimicrobial or antiviral properties.
2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid: An intermediate synthesized from our compound, it plays a crucial role in the preparation of benzamide scaffolds. These scaffolds act as potent antagonists against P2X7 receptors, which are involved in inflammation and immune responses .
Antimicrobial and Antifungal Agents
Researchers have explored derivatives of 2-chloro-5-fluoropyrimidine for their antimicrobial and antifungal activities:
Benzimidazole Derivatives: A novel series of 2-substituted benzimidazole derivatives, including those containing fluorine, have demonstrated antibacterial action against S. aureus, Staphylococcus epidermidis, K. pneumoniae, E. coli, and antifungal activity against C. albicans and A. niger .
Triazoles with Fluorine Benzimidazole: Clubbed triazoles with fluorine benzimidazole derivatives have been screened for H37Rv inhibitor activity, showing promise as potential treatments for tuberculosis .
Antimycobacterial Agents
In the fight against tuberculosis, 2-chloro-5-fluoropyrimidine derivatives have shown significant antimycobacterial activity:
- Imidazole-Containing Compounds : Among different derivatives, compounds 1a and 1b exhibited good antimicrobial potential .
Kinase Inhibition
The compound is a key intermediate for synthesizing inhibitors targeting specific kinases:
properties
IUPAC Name |
2-[[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O/c18-14-7-20-17(21-8-14)23-9-12(10-23)11-24-16(25)2-1-15(22-24)13-3-5-19-6-4-13/h1-8,12H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNQUKSESOXKLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)F)CN3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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